(R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in organic synthesis and pharmaceutical applications. This compound is characterized by its unique molecular structure, which includes a benzyl group and a cyclohexylacetyl moiety, contributing to its potential biological activities.
This compound can be synthesized from various precursors and is commercially available from chemical suppliers. It is often used as a building block in the preparation of more complex organic molecules, particularly in the synthesis of bioactive compounds.
(R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one falls under the category of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen. These compounds are significant in medicinal chemistry, particularly as antibiotics and in the development of new therapeutic agents.
The synthesis of (R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one typically involves the following steps:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and enantiomeric purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity and optical activity of the synthesized product.
The molecular formula for (R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one is C16H23NO2. Its structure features:
CC(=O)N1[C@@H](CC1=O)Cc2ccccc2
.WHOBYFHKONUTMW-LLVKDONJSA-N
.(R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its stereochemistry and functional groups, making it a versatile intermediate in synthetic organic chemistry.
(R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one has several scientific uses:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: